REACTION_CXSMILES
|
CO[C:3]1[CH2:12][C:11]([O:13]C)=[C:10]2[CH:5]([CH2:6][CH2:7][N:8]([CH3:15])[CH2:9]2)[CH:4]=1.CN1CCC2C(C(=O)CC(=O)C2)C1.[CH3:29][CH2:30][C:31](/[C:33](/[CH3:36])=[N:34]/O)=O>C(O)(=O)C.[Zn]>[CH2:30]([C:31]1[C:12]2[C:11](=[O:13])[CH:10]3[CH:5]([CH2:6][CH2:7][N:8]([CH3:15])[CH2:9]3)[CH2:4][C:3]=2[NH:34][C:33]=1[CH3:36])[CH3:29]
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Name
|
|
Quantity
|
0.56 g
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Type
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reactant
|
Smiles
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COC1=CC2CCN(CC2=C(C1)OC)C
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CN1CC2C(CC(CC2CC1)=O)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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CCC(=O)/C(=N/O)/C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
to remove zinc and zinc acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in dichloromethane
|
Type
|
ADDITION
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Details
|
To the solution was added ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(NC=2CC3CCN(CC3C(C21)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.19 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |